(R)-1-tert-Butoxy-2-propanol CAS 111422-70-1 chemical structure
(R)-1-tert-Butoxy-2-propanol CAS 111422-70-1 chemical structure
An In-Depth Technical Guide to (R)-1-tert-Butoxy-2-propanol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. (R)-1-tert-Butoxy-2-propanol (CAS 111422-70-1) has emerged as a crucial chiral building block, valued for its utility in constructing complex stereospecific molecules. As a secondary alcohol with a bulky tert-butoxy ether group, it offers a unique combination of steric and electronic properties that chemists can exploit in asymmetric synthesis.[1][2]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to provide a comprehensive technical overview. We will delve into the causality behind synthetic strategies, the logic of analytical validation, and the practical considerations for its application in research and development. It is essential to distinguish this specific enantiomer from its racemic mixture, 1-tert-butoxy-2-propanol (CAS 57018-52-7), which finds broader use as a solvent in industrial applications like coatings, inks, and cleaners.[3][4][5]
This document will serve as a technical resource, emphasizing the practical synthesis, purification, and handling of the (R)-enantiomer, empowering researchers to confidently integrate this valuable synthon into their drug discovery and development workflows.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of (R)-1-tert-Butoxy-2-propanol is the foundation for its effective use. The molecule's structure consists of a propane backbone with a hydroxyl group at the C2 position, creating a stereocenter, and a tert-butoxy ether linkage at the C1 position.
Chemical Structure
The chirality of the molecule arises from the tetrahedral carbon at the second position (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a hydroxyl group, and a tert-butoxymethyl group.[1]
Caption: 2D representation of (R)-1-tert-Butoxy-2-propanol structure.
Physicochemical Data
The following table summarizes the key physical and chemical properties. While much of the available experimental data pertains to the racemic mixture (CAS 57018-52-7), these values provide a reliable baseline for the handling and application of the pure enantiomer.
| Property | Value | Source |
| CAS Number | 111422-70-1 | (User Provided) |
| Molecular Formula | C₇H₁₆O₂ | [3][6] |
| Molecular Weight | 132.20 g/mol | [3][5][6] |
| Appearance | Clear, colorless liquid with an ethereal odor | [5][7][8] |
| Boiling Point | 143-145 °C (at 760 mmHg) | [7][8] |
| Melting Point | -56 °C | [6][8] |
| Density | 0.874 g/mL at 20 °C | [8] |
| Refractive Index (n20/D) | 1.413 | [6][8] |
| Solubility | Soluble in water and most organic solvents | [5][7][9] |
| Flash Point | 44.4 °C (112 °F) | [5][9] |
| Auto-ignition Temperature | 373 °C | [5][9] |
Section 2: Spectroscopic and Analytical Characterization
Rigorous characterization is a self-validating step in any synthesis. For a chiral molecule like (R)-1-tert-Butoxy-2-propanol, this involves not only confirming the chemical structure but also verifying its enantiomeric purity.
Structural Confirmation
Standard spectroscopic methods are used to confirm the molecular structure.[5][10][11]
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a large singlet around 1.2 ppm for the nine equivalent protons of the tert-butyl group, a doublet for the C3 methyl group, and multiplets for the C1 and C2 protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will show distinct peaks for each of the unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Strong C-O stretching bands for the ether and alcohol will also be present in the 1050-1150 cm⁻¹ region.[11]
-
Mass Spectrometry: Electron impact (EI-MS) will typically show fragmentation patterns corresponding to the loss of a methyl group or the tert-butyl group. The base peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment.[10]
Enantiomeric Purity Assessment
Confirming that the sample is the desired (R)-enantiomer and not a racemic mixture requires a chiral analytical method.
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric excess (e.e.). The molecule is passed through a column containing a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the stationary phase, causing them to elute at different retention times. By comparing the peak areas, a quantitative measure of the e.e. can be determined. The choice of column and mobile phase is critical and must be optimized for this specific compound.
Section 3: Asymmetric Synthesis via Hydrolytic Kinetic Resolution (HKR)
While several methods exist for asymmetric synthesis, the Jacobsen Hydrolytic Kinetic Resolution (HKR) of terminal epoxides stands out for its practicality, high selectivity, and broad applicability.[12][13][14] This method provides access to highly enantioenriched 1,2-diols and unreacted epoxides, which are versatile precursors to chiral alcohols like (R)-1-tert-Butoxy-2-propanol.
Mechanistic Rationale
The HKR employs a chiral (salen)Co(III) complex as a catalyst.[12] The core principle is that one enantiomer of a racemic epoxide reacts significantly faster with water than the other in the presence of the chiral catalyst. This difference in reaction rates allows for the separation of the slow-reacting epoxide enantiomer from the diol product formed from the fast-reacting enantiomer.[15]
The mechanism is understood to involve a cooperative bimetallic pathway where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second, hydrolyzed catalyst molecule delivers the hydroxide nucleophile.[16] This highly organized transition state is responsible for the excellent enantioselectivity observed.
Caption: Workflow for synthesizing (R)-1-tert-Butoxy-2-propanol via HKR.
Self-Validating Experimental Protocol: Synthesis of (R)-Propylene Oxide
This protocol details the kinetic resolution of racemic propylene oxide. The resulting (R)-propylene oxide can then be converted to (R)-1-tert-Butoxy-2-propanol in a subsequent step. The protocol's integrity is maintained by monitoring the reaction to achieve high enantiomeric excess.
Materials:
-
Racemic propylene oxide
-
(R,R)-Jacobsen Catalyst ((R,R)-(salen)Co(III)OAc)
-
Glacial acetic acid (catalyst activator)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Catalyst Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the (R,R)-Jacobsen catalyst (e.g., 0.5 mol%) in THF. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for 30 minutes at room temperature. The solution should change color, indicating the formation of the active catalyst.
-
Causality: Acetic acid ensures the formation of the active acetate complex, which is crucial for the catalytic cycle.
-
-
Reaction Setup: Cool the catalyst solution to 0-4°C using an ice bath.
-
Substrate Addition: Add racemic propylene oxide (1.0 equivalent) to the cooled solution.
-
Initiation of Resolution: Slowly add deionized water (0.5 equivalents) dropwise over 10-15 minutes.
-
Causality: Using a substoichiometric amount of water is critical. This ensures that the reaction stops after approximately 50% conversion, maximizing the yield and enantiomeric excess of the remaining unreacted epoxide.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0-4°C. The progress can be monitored by taking small aliquots and analyzing them by chiral GC to determine the enantiomeric excess of the remaining propylene oxide. The reaction is typically complete when the e.e. of the starting material plateaus, often at >99%.
-
Workup: Once the desired e.e. is reached, quench the reaction by adding a drying agent like MgSO₄. Filter the mixture and carefully remove the solvent and unreacted (R)-propylene oxide by distillation at atmospheric pressure (B.P. 34°C).
-
Caution: Propylene oxide is highly volatile and flammable. All distillation must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
-
Purification: The collected distillate contains the highly enantioenriched (R)-propylene oxide. The diol product remains in the reaction flask and can be isolated separately.
The resulting (R)-propylene oxide can be converted to (R)-1-tert-Butoxy-2-propanol via ring-opening with potassium tert-butoxide in an appropriate solvent.
Section 4: Applications in Drug Synthesis
The primary value of (R)-1-tert-Butoxy-2-propanol for drug development professionals lies in its role as a chiral synthon. The hydroxyl group can be easily converted into a good leaving group (e.g., tosylate or mesylate) or used in nucleophilic substitution, while the bulky tert-butyl ether serves as a stable protecting group that can be removed under acidic conditions if necessary. This functionality makes it an ideal starting material for introducing a specific stereocenter into a target drug molecule. For instance, chiral 1,2-propanediol derivatives are key components in the synthesis of various pharmaceutical agents, including antivirals and cardiovascular drugs.[17]
Section 5: Safety, Handling, and Storage
Safe handling is non-negotiable. 1-tert-Butoxy-2-propanol is a flammable liquid and can cause serious eye irritation.[5][9] Long-term exposure should be managed carefully, as the racemic mixture is classified by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5][8]
GHS Hazard Information
| Hazard | Classification | Precautionary Statement Codes |
| Physical | Flammable liquid and vapor (H226) | P210, P233, P240, P241, P242, P243, P370+P378 |
| Health | Causes serious eye damage/irritation (H318/H319) | P264, P280, P305+P351+P338 |
| Health | Causes skin irritation (H315) | P280, P302+P352, P332+P317 |
Recommended Handling and Storage Protocol
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9][18][19] Use explosion-proof electrical equipment.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, fireproof area away from ignition sources and strong oxidizing agents.[8][9][19] The substance can presumably form explosive peroxides upon prolonged exposure to air; containers should be kept tightly sealed under an inert atmosphere if stored for extended periods.[9] Check for peroxides before any distillation.[9]
-
Spill Response: Remove all ignition sources. Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste according to local regulations.[9]
Conclusion
(R)-1-tert-Butoxy-2-propanol is more than just a solvent; it is a high-value chiral intermediate that enables the stereocontrolled synthesis of complex molecules. By understanding its fundamental properties, employing robust synthetic methods like the Jacobsen HKR, and adhering to strict safety protocols, researchers and drug development professionals can effectively leverage this compound to advance their projects. The principles of causality in experimental design and self-validation through rigorous analysis are key to unlocking its full potential in the pursuit of new therapeutics.
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